4-Methyl-2-(4-nitrophenyl)-1,3-thiazole
CAS No.: 109029-42-7
Cat. No.: VC5328191
Molecular Formula: C10H8N2O2S
Molecular Weight: 220.25
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 109029-42-7 |
---|---|
Molecular Formula | C10H8N2O2S |
Molecular Weight | 220.25 |
IUPAC Name | 4-methyl-2-(4-nitrophenyl)-1,3-thiazole |
Standard InChI | InChI=1S/C10H8N2O2S/c1-7-6-15-10(11-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 |
Standard InChI Key | BMJCMCZSVYVDCN-UHFFFAOYSA-N |
SMILES | CC1=CSC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound belongs to the thiazole family, a five-membered aromatic ring containing one sulfur and one nitrogen atom. The 4-methyl group introduces steric and electronic effects, while the 4-nitrophenyl substituent contributes strong electron-withdrawing properties due to the para-nitro group. Computational models of similar systems, such as 4-methyl-2-(4-methyl-2-nitrophenyl)-1,3-thiazole, reveal planar molecular geometries with dihedral angles between aromatic rings often below 5°, as observed in crystallographic studies of related nitro-substituted thiazoles .
Table 1: Comparative Structural Data for Thiazole Derivatives
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 4-methyl-2-(4-nitrophenyl)-1,3-thiazole likely involves one of two approaches:
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Hantzsch Thiazole Synthesis: Condensation of a 4-nitrophenyl-substituted thioamide with α-haloketones. For example, reacting 4-nitrothiobenzamide with chloroacetone could yield the target compound after cyclization.
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Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling between a 4-methylthiazole-2-boronic acid and 4-nitroiodobenzene .
Key Challenges:
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Nitro groups are susceptible to reduction under common catalytic hydrogenation conditions, necessitating protective strategies during synthesis.
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Steric hindrance from the 4-methyl group may slow coupling reactions, requiring elevated temperatures or bulky ligands .
Functionalization and Derivatives
The nitro group on the phenyl ring serves as a versatile handle for further modifications:
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Reduction to Amine: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling access to aminophenyl-thiazole derivatives with enhanced biological activity .
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Electrophilic Substitution: The electron-deficient aromatic ring undergoes nitration or sulfonation at meta positions relative to the nitro group.
Material Science Applications
Nonlinear Optical (NLO) Properties
The push-pull electronic structure conferred by the nitro and methyl groups makes this compound a candidate for NLO materials. Computational studies predict:
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Hyperpolarizability (β): ~150 × 10⁻³⁰ esu, comparable to urea.
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Charge Transfer: A dipole moment of 5.2 D, favoring solid-state alignment in electric fields .
Coordination Chemistry
The thiazole sulfur and nitro oxygen atoms act as ligands for transition metals. Complexes with Cu(II) and Fe(III) exhibit:
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